molecular formula C9H9N3O3 B1366655 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid CAS No. 957514-13-5

5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid

Cat. No.: B1366655
CAS No.: 957514-13-5
M. Wt: 207.19 g/mol
InChI Key: ZJONGZNJRXNHOC-UHFFFAOYSA-N
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Description

5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid is a heterocyclic compound that contains both isoxazole and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid typically involves a multi-step process. One common method is the (3+2) cycloaddition reaction between an alkyne and a nitrile oxide, which forms the isoxazole ring. The pyrazole ring can be introduced through the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents .

Industrial Production Methods

Industrial production methods for this compound often involve the use of metal catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reactions. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4-(1H-pyrazol-1-ylmethyl)isoxazole-3-carboxylic acid is unique due to the combination of both isoxazole and pyrazole rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

5-methyl-4-(pyrazol-1-ylmethyl)-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c1-6-7(5-12-4-2-3-10-12)8(9(13)14)11-15-6/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJONGZNJRXNHOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C(=O)O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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